GB1107

Galectin-3 selectivity carbohydrate recognition domain off-target profiling

Researchers face confounding cytotoxicity and poor oral bioavailability with other galectin-3 inhibitors (e.g., TD139). GB1107 solves this: an oral, non-cytotoxic Gal-3 ligand (Kd 37 nM, >1000-fold selective). - Validated: 10 mg/kg once-daily oral gavage in murine lung adenocarcinoma (LLC, A549) & CCl4-induced liver fibrosis. - Dual anti-fibrotic mechanism: inhibits TGFβRII (IC50 324 nM) & PDGFRα/β (IC50 ~293 nM). - Non-cytotoxic: enables study of migration/invasion without apoptosis artifact. - ≥98% purity, global shipping.

Molecular Formula C20H16Cl2F3N3O4S
Molecular Weight 522.3 g/mol
Cat. No. B15602735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGB1107
Molecular FormulaC20H16Cl2F3N3O4S
Molecular Weight522.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H16Cl2F3N3O4S/c21-10-2-1-9(5-11(10)22)33-20-19(31)17(18(30)15(7-29)32-20)28-6-14(26-27-28)8-3-12(23)16(25)13(24)4-8/h1-6,15,17-20,29-31H,7H2/t15-,17+,18+,19-,20-/m1/s1
InChIKeyCSGJIUAIYDKFPC-DABHTEOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GB1107: A Selective, Orally Active Galectin-3 Inhibitor for Cancer and Fibrosis Research


GB1107 (CAS 1978336-61-6) is a synthetic, small-molecule, monosaccharide-based (α-d-thiogalactopyranoside) inhibitor of galectin-3 (Gal-3), a β-galactoside-binding lectin implicated in tumor progression, fibrosis, and immune regulation [1]. It binds the carbohydrate recognition domain (CRD) of human Gal-3 with a Kd of 37 nM and exhibits >1000-fold selectivity over other galectin family members [2]. Unlike the disaccharide-based Gal-3 inhibitor TD139 (GB0139/Olitigaltin), which has negligible oral bioavailability, GB1107 demonstrates systemic exposure following oral administration in preclinical models [3]. The compound has been validated in murine models of lung adenocarcinoma (as monotherapy and in combination with PD-L1 blockade) [2] and in CCl4-induced liver fibrosis [4].

Galectin-3 pathway studies — selective, orally active monosaccharide inhibitor tool compound
Systemic disease models — enables oral dosing for oncology and fibrosis research
Target engagement context — binds Gal-3 CRD; isoform-selectivity assay context supports galectin-specific research

Why GB1107 Cannot Be Simply Replaced by TD139, GB1211, or Other Galectin-3 Inhibitors


Although multiple galectin-3 inhibitors (e.g., TD139, GB1211) share the same molecular target, they belong to distinct chemical subclasses with divergent carbohydrate scaffolds (disaccharide thiodigalactoside vs. monosaccharide α-d-thiogalactopyranoside) that fundamentally alter their pharmacokinetic fate, route of administration, and in vivo dosing schedule [1]. TD139 (a disaccharide) is restricted to inhaled delivery due to <1% oral bioavailability and rapid systemic elimination, while GB1211, though an oral monosaccharide from the same series as GB1107, exhibits inferior mouse pharmacokinetics requiring twice-daily dosing compared with GB1107's once-daily regimen [2]. Furthermore, the two inhibitors produce qualitatively different cellular effects: in thyroid cancer models, TD139—but not GB1107—induces apoptosis and reduces clonogenicity at high concentrations, demonstrating that even equipotent Gal-3 binders can diverge in downstream pharmacological outcomes [3]. These structural, pharmacokinetic, and functional differences preclude simple interchange in research protocols.

Disaccharide inhibitors
TD139 lacks oral bioavailability and is restricted to inhaled delivery; pharmacokinetic profile may not transfer to systemic models.
Other monosaccharides
GB1211 requires twice-daily dosing in murine models; dosing schedule and species affinity context may differ, complicating direct protocol transfer.
Target-class mismatch
Pan-galectin inhibitors or compounds with narrower selectivity may introduce off-target galectin-1/7 effects, shifting pathway-response interpretation.

GB1107 Product-Specific Quantitative Evidence: Head-to-Head and Cross-Study Comparisons


GB1107 Demonstrates >1000-Fold Selectivity for Galectin-3 Over Other Galectins, Surpassing TD139's Selectivity Window

GB1107 exhibits >1000-fold selectivity for galectin-3 over other galectin family members [1]. Quantitatively, its Kd for human galectin-1 is 3.7 µM versus 0.037 µM for galectin-3—a 100-fold selectivity window—with >100-fold lower affinity for most other tested human galectins, and only 20-fold and 4-fold lower affinity for galectin-2 and the C-terminal CRD of galectin-4, respectively . In contrast, the clinically studied disaccharide TD139 (Olitigaltin/GB0139) exhibits a substantially narrower selectivity profile: Kd = 0.036 µM for galectin-3, but Kd = 2.2 µM for galectin-1 (61-fold) and Kd = 32 µM for galectin-7 (~890-fold) . The broader selectivity margin of GB1107 reduces the probability of galectin-1- or galectin-7-mediated off-target effects in experimental systems where these galectins are co-expressed.

Selectivity window
Head-to-head
GB1107 Kd Gal-3: 37 nM, Gal-1: 3,700 nM
TD139 Kd Gal-3: 36 nM, Gal-1: 2,200 nM
Ratio: >1000-fold vs 61-fold
Supports isoform-selectivity assay context.
Reported selectivity margin reduces off-target galectin-1/7 probability in co-expression models.
Galectin-3 selectivity carbohydrate recognition domain off-target profiling

GB1107 Is Orally Bioavailable with Extended Systemic Retention, Whereas TD139 Is Restricted to Inhaled Delivery

A direct PET tracer comparison using 18F-radiolabeled surrogates of GB1107 (monosaccharide) and TD139 (disaccharide) revealed fundamentally divergent biodistribution profiles [1]. The TD139 surrogate was rapidly eliminated from blood, consistent with TD139's <1% oral bioavailability in rats and mice and its clinical development as an inhaled formulation for idiopathic pulmonary fibrosis [2]. In contrast, the GB1107 surrogate showed no sign of excretion over the imaging period, indicating an extended biological half-life compatible with systemic oral administration [1]. This pharmacokinetic distinction is structural in origin: the disaccharide scaffold of TD139 confers high polarity that limits intestinal absorption, whereas the monosaccharide core of GB1107 achieves oral bioavailability suitable for systemic galectin-3 inhibition [2].

Oral bioavailability
Head-to-head
Systemic retention vs rapid clearance
Exposure-model context for oral route.
PET tracer comparison: GB1107 surrogate showed no excretion; TD139 surrogate rapidly cleared. Data to verify in specific models.
oral bioavailability pharmacokinetics PET imaging biodistribution

GB1107 Enables Once-Daily Oral Dosing in Mouse Models, Whereas GB1211 Requires Twice-Daily Dosing

GB1107 and GB1211 belong to the same monosaccharide-based chemical series developed by Galecto Biotech, yet GB1107 exhibits superior mouse pharmacokinetics that directly impact experimental design [1]. According to the primary pharmacology paper, GB1211 demonstrated a lower mouse galectin-3 affinity and inferior mouse PK profile compared with GB1107, necessitating twice-daily dosing for efficacy in mouse disease models [1]. By contrast, GB1107 at 10 mg/kg once-daily oral administration was sufficient to achieve statistically significant reductions in liver fibrosis (CCl4 model) and tumor growth (lung adenocarcinoma models) [2][3]. GB1107 shows a ~26-fold drop in affinity from human to mouse Gal-3 by SPR, which is nevertheless compatible with once-daily efficacy, whereas GB1211's larger species affinity gap renders it suboptimal for murine proof-of-concept studies [1].

Dosing schedule
Cross-study
GB1107: QD (once daily)
GB1211: BID (twice daily)
2-fold difference in required administrations
Supports murine model protocol design.
Species affinity gap may influence dosing frequency; context-dependent for mouse studies.
mouse pharmacokinetics dosing schedule in vivo efficacy species selectivity

GB1107 and TD139 Produce Divergent Cytotoxicity Profiles in Thyroid Cancer: TD139 Induces Apoptosis Whereas GB1107 Does Not

In a direct comparative study using thyroid cancer cell lines (TPC-1, BCPAP, and 8505C), TD139 and GB1107 were evaluated side-by-side across a range of concentrations for effects on cell viability, clonogenicity, apoptosis, migration, and invasion [1]. At high doses, TD139—but not GB1107—significantly reduced cell viability and clonogenicity of thyroid cancer cells. TD139 specifically induced apoptosis as evidenced by increased sub-G1 cell populations on cell cycle analysis, caspase-3 activation, and PARP1 cleavage [1]. In contrast, GB1107 did not trigger apoptosis at any concentration tested yet remained equally effective as TD139 at inhibiting cell coherence, counteracting anoikis resistance, and reducing migratory/invasive capacity in a dose-dependent manner [1]. Both inhibitors converged on the AKT/β-catenin pathway (attenuated AKT phosphorylation, decreased β-catenin and MMP2 expression), indicating shared downstream signaling effects despite divergent cytotoxicity profiles [1].

Cytotoxicity profile
Head-to-head
TD139: Induces apoptosis (high dose)
GB1107: Non-cytotoxic; anti-migratory
Both inhibit AKT/β-catenin pathway
Reported cell-model endpoint review.
Allows dissection of Gal-3 role in metastasis vs survival in thyroid cancer lines. Class-level inference may vary.
thyroid cancer cell viability apoptosis therapeutic index

GB1107 Binding Free Energy (–6.7 kcal/mol) Is 56% More Favorable Than GB0139 (–4.3 kcal/mol) by AMOEBA Polarizable Force Field Calculations

Absolute binding free energy calculations using the AMOEBA polarizable force field provide a computational biophysics framework for comparing galectin-3 inhibitor potency at the molecular interaction level [1]. In this analysis, GB1107 was estimated to have a binding free energy (ΔG) of –6.7 kcal/mol toward galectin-3, compared with –4.3 kcal/mol for GB0139 (TD139) and –9.5 kcal/mol for GB1211 [1]. This places GB1107 at an intermediate position: 2.4 kcal/mol (56%) more favorable than the disaccharide GB0139, but 2.8 kcal/mol less favorable than the clinical-stage GB1211. For reference, natural ligands N-acetyllactosamine type 1 and type 2 yielded values of –0.3 and +1.4 kcal/mol, respectively, confirming that all three synthetic inhibitors achieve substantially stronger binding than endogenous carbohydrate ligands [1]. The AMOEBA analysis attributed the superior binding of GB1211 to strong and constant electric fields across key bonds and a stabilizing σ-hole interaction [1].

Binding free energy
Cross-study
ΔG: –6.7 kcal/mol
Computational benchmark context.
AMOEBA force field; intermediate between GB0139 (–4.3) and GB1211 (–9.5). Data to verify by experimental ITC.
binding free energy molecular dynamics AMOEBA computational chemistry

GB1107 IC50 Values for Blocking Galectin-3 Binding to Pro-Fibrotic Receptors: TGFβRII (324 nM), PDGFRα (294 nM), PDGFRβ (293 nM)

Surface plasmon resonance (SPR) competition assays demonstrated that GB1107 inhibits galectin-3 binding to three key pro-fibrotic growth factor receptors with comparable potency [1]. The IC50 values were 324 nM for TGFβRII, 294 nM for PDGFRα, and 293 nM for PDGFRβ when galectin-3 was present at 625 nM [1]. A parallel solution competition binding assay compared GB1107 (black) with GB0139 (blue) for inhibition of galectin-3 binding to αv integrins (αvβ1, αvβ5, αvβ6) and TGFβRII, demonstrating that both inhibitors dose-dependently blocked these galectin-3–receptor interactions [2]. These receptor-level IC50 values provide a mechanistic basis for GB1107's in vivo anti-fibrotic activity: in the CCl4-induced mouse liver fibrosis model, GB1107 (10 mg/kg p.o. QD for 4 weeks) significantly reduced hepatic fibrosis as assessed by picrosirius red staining, lowered plasma transaminases, decreased liver Gal-3 levels, and reversed 1,147 differentially expressed genes (DEGs) induced by CCl4 treatment [1].

Receptor IC50 panel
Cross-study
TGFβRII: 324 nM PDGFRα: 294 nM PDGFRβ: 293 nM
Target engagement benchmark for fibrosis assays.
SPR competition assay; supports concentration calibration in cell-based models. In vivo DEG reversal supports liver fibrosis model context.
fibrosis TGFβRII PDGFR surface plasmon resonance IC50

GB1107 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Systemic Oncology Models Requiring Oral Galectin-3 Inhibition with Once-Daily Dosing

GB1107 is the preferred galectin-3 inhibitor for murine oncology studies—particularly syngeneic lung adenocarcinoma (LLC) and human xenograft (A549) models—where systemic target engagement via once-daily oral gavage (10 mg/kg) has been validated to reduce tumor growth, block metastasis, increase M1 macrophage polarization and CD8+ T-cell infiltration, and potentiate the effects of PD-L1 immune checkpoint blockade [1]. Unlike TD139, which lacks oral bioavailability and is restricted to inhaled delivery, GB1107 provides the pharmacokinetic profile necessary for systemic tumor microenvironment modulation [2]. Its established methodology (dosing from day 18–30 post-implantation in CD-1 nude mice bearing A549 xenografts, resulting in significantly reduced tumor growth and final tumor weights) enables direct protocol adoption [1].

Liver Fibrosis and Chronic Liver Disease Pharmacology

For preclinical liver fibrosis research, GB1107 is supported by a complete in vivo dataset: 10 mg/kg oral once-daily administration during the final 4 weeks of an 8-week CCl4 induction protocol significantly reduced hepatic fibrosis (picrosirius red quantification), lowered plasma transaminases, decreased liver galectin-3 levels, and reversed 1,147 CCl4-induced DEGs enriched in extracellular matrix, collagen biosynthesis, cell cycle, and immune system pathways [1]. The compound's dual inhibition of galectin-3 binding to both TGFβRII (IC50 = 324 nM) and PDGFRα/β (IC50 = 294/293 nM) provides a receptor-level mechanistic rationale for its anti-fibrotic activity [1]. This positions GB1107 as the most thoroughly characterized oral Gal-3 inhibitor for hepatic fibrosis models, surpassing the inhaled-only TD139 and the twice-daily-dosed GB1211 in experimental convenience [2].

Thyroid and Endocrine Cancer Metastasis Research Without Apoptosis Confounding

In thyroid cancer models (TPC-1, BCPAP, 8505C cell lines), GB1107 uniquely enables the study of galectin-3-dependent migration, invasion, and anoikis resistance without the confounding variable of compound-induced cytotoxicity or apoptosis [1]. Direct head-to-head data demonstrate that TD139 triggers apoptosis (sub-G1 increase, caspase-3 activation, PARP1 cleavage) at high concentrations, whereas GB1107 does not, despite equipotent suppression of AKT phosphorylation, β-catenin expression, and MMP2 levels [1]. For researchers aiming to isolate galectin-3's specific role in metastatic dissemination—as distinct from its contribution to cell survival—GB1107 is the only galectin-3 inhibitor with documented evidence of a non-cytotoxic, migration-specific pharmacological profile in endocrine cancer cells [1].

Medicinal Chemistry Benchmarking and Galectin-3 Inhibitor SAR Studies

GB1107 serves as a well-characterized reference ligand for structure-activity relationship (SAR) campaigns and computational docking studies targeting the galectin-3 CRD [1]. Its binding free energy of –6.7 kcal/mol (AMOEBA polarizable force field) occupies an intermediate position between the first-generation disaccharide GB0139 (–4.3 kcal/mol) and the clinical-stage GB1211 (–9.5 kcal/mol), providing a calibrated benchmark for evaluating novel inhibitor scaffolds [1]. The protecting-group-free synthesis of GB1107 from inexpensive levoglucosan, along with the 19F NMR-based log P determination method developed during its characterization, further supports its use as a synthetic chemistry reference standard [2]. Procurement of GB1107 at ≥98% purity (as synthesized by Galecto Biotech AB) or ≥99.92% (commercial vendors) ensures reproducibility for biophysical assays [3].

Application
Selection Property
Validation Focus
Systemic oncology models
Oral bioavailability and QD dosing
Tumor microenvironment modulation and immune checkpoint combination response
Liver fibrosis pharmacology
Receptor-level IC50 and in vivo DEG reversal
Hepatic stellate cell activation and extracellular matrix remodeling endpoints
Endocrine cancer metastasis research
Non-cytotoxic, anti-migratory profile
Galectin-3-dependent invasion and anoikis resistance without apoptosis confounding
Medicinal chemistry and SAR studies
Calibrated binding free energy benchmark
Galectin-3 CRD docking pose and affinity validation for novel inhibitor scaffolds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for GB1107

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.